REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:26]=[CH:25][C:5]([CH2:6][NH:7][C:8]([C:10]2[C:11](=[O:24])[C:12]3[CH:19]=[C:18]([C:20]#[C:21][CH2:22][OH:23])[S:17][C:13]=3[N:14]([CH3:16])[CH:15]=2)=[O:9])=[CH:4][CH:3]=1.C(Cl)Cl.C(O)C>C(O)C.[Pd]>[Cl:1][C:2]1[CH:26]=[CH:25][C:5]([CH2:6][NH:7][C:8]([C:10]2[C:11](=[O:24])[C:12]3[CH:19]=[C:18]([CH2:20][CH2:21][CH2:22][OH:23])[S:17][C:13]=3[N:14]([CH3:16])[CH:15]=2)=[O:9])=[CH:4][CH:3]=1 |f:1.2|
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Name
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N-(4-chlorobenzyl)-2-(3-hydroxy-1-propynyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=CC=C(CNC(=O)C=2C(C3=C(N(C2)C)SC(=C3)C#CCO)=O)C=C1
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Name
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CH2Cl2 ethanol
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Quantity
|
160 mL
|
Type
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reactant
|
Smiles
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C(Cl)Cl.C(C)O
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Name
|
|
Quantity
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0.156 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered through a Celite pad
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Type
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CONCENTRATION
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Details
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the filtrate is concentrated in vacuo
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Type
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CUSTOM
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Details
|
The resulting pale yellow solid is purified via column chromatography (CH2Cl2:CH3OH; 98:2)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow solid (this material
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting off-white solid is recrystallized from ethanol
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Name
|
|
Type
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product
|
Smiles
|
ClC1=CC=C(CNC(=O)C=2C(C3=C(N(C2)C)SC(=C3)CCCO)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.211 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |